132326-73-9
Description
Chemical Name: Influenza A NP(366-374) Strain A/PR/8/35 (H2-Db restricted epitope) CAS Number: 132326-73-9 Sequence: ASNENMETM (single-letter code) Molecular Formula: C₃₈H₆₃N₁₁O₁₈S₂ Molecular Weight: 1025.38 g/mol (exact), 1026.1 g/mol (average) Structural Features: A 9-amino acid peptide derived from the nucleoprotein of Influenza A virus (strain A/PR/8/35), characterized by a net charge of -1.02 at pH 7.0 and an isoelectric point (pI) of 3.62. Key residues include methionine (positions 6 and 9) and glutamic acid (positions 4 and 7), contributing to its hydrophilicity (average score: 0.36) and moderate solubility in dimethyl sulfoxide (DMSO) . Applications: Primarily used in immunological research as a major histocompatibility complex (MHC) class I epitope for studying T-cell responses in influenza infection models .
Properties
CAS No. |
132326-73-9 |
|---|---|
Molecular Formula |
C₃₈H₆₃N₁₁O₁₈S₂ |
Molecular Weight |
1026.10 |
sequence |
One Letter Code: ASNENMETM |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Influenza A NP (366-374) Strain A/PR/8/35 involves peptide synthesis techniques. The sequence of amino acids in this peptide is alanine-serine-asparagine-glutamic acid-asparagine-methionine-glutamic acid-threonine-methionine. The synthesis typically involves the stepwise addition of protected amino acids to a growing peptide chain, followed by deprotection and purification steps .
Industrial Production Methods
Industrial production of this peptide is achieved through solid-phase peptide synthesis (SPPS). This method allows for the efficient and scalable production of peptides by anchoring the initial amino acid to a solid resin and sequentially adding protected amino acids. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
Influenza A NP (366-374) Strain A/PR/8/35 primarily undergoes peptide bond formation and cleavage reactions. These reactions are essential for its synthesis and subsequent modifications.
Common Reagents and Conditions
Peptide Bond Formation: This reaction typically involves the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in the presence of a base like N-methylmorpholine (NMM).
Cleavage from Resin: The peptide is cleaved from the solid support using a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS).
Major Products
The major product of these reactions is the desired peptide sequence, Influenza A NP (366-374) Strain A/PR/8/35, which can be further purified and characterized .
Scientific Research Applications
Chemistry
In chemistry, this peptide is used as a model compound for studying peptide synthesis and modifications. It serves as a reference for optimizing synthetic routes and reaction conditions.
Biology
In biological research, Influenza A NP (366-374) Strain A/PR/8/35 is used to study the immune response to influenza virus infections. It is particularly valuable in understanding how the immune system recognizes and responds to viral epitopes .
Medicine
In medical research, this peptide is used to develop diagnostic tools and vaccines for influenza. It helps in identifying potential targets for antiviral therapies and understanding the mechanisms of viral infection and immunity .
Industry
In the pharmaceutical industry, Influenza A NP (366-374) Strain A/PR/8/35 is used in the development of peptide-based therapeutics and vaccines. It is also employed in quality control processes to ensure the consistency and efficacy of peptide products .
Mechanism of Action
The mechanism of action of Influenza A NP (366-374) Strain A/PR/8/35 involves its recognition by the immune system. As an epitope, it binds to major histocompatibility complex (MHC) molecules on the surface of antigen-presenting cells. This interaction triggers the activation of T cells, which then mount an immune response against the influenza virus .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structurally analogous peptides often involve substitutions in amino acid residues or modifications to the backbone. Two examples include:
Compound 132326-72-8
Compound 132326-74-0
- CAS Number : 132326-74-0
- Structural Relationship : Hypothesized to differ by a methyl group or sulfur-containing modification, given the molecular formula variance (data unavailable).
- Biological Activity: May exhibit weaker binding to H2-Db receptors, as inferred from reduced T-cell activation in murine models (requires experimental validation) .
Table 1: Structural and Physical Property Comparison
Comparison with Functionally Similar Compounds
Functionally similar compounds include viral epitopes targeting MHC class I or II receptors.
Influenza B NP Epitope (CAS 78912-45-6)
SARS-CoV-2 Spike Protein Epitope (CAS 2417899-23-7)
- Sequence : YLQPRTFLL (spike protein residues 269-277).
- Key Differences: Immunogenicity: Elicits stronger CD8+ T-cell responses due to higher hydrophobicity (score: 1.2 vs. -1.1 for this compound) . Applications: Used in COVID-19 vaccine development, whereas this compound is restricted to preclinical influenza research .
Table 2: Functional Comparison with Viral Epitopes
| Property | This compound | Influenza B NP (78912-45-6) | SARS-CoV-2 Spike (2417899-23-7) |
|---|---|---|---|
| Target Receptor | H2-Db | H2-Kd | HLA-A*02:01 |
| Net Charge (pH 7.0) | -1.02 | Not reported | +0.8 |
| Hydrophobicity | -1.1 | -0.5 | +1.2 |
| Therapeutic Relevance | Preclinical studies | Vaccine development | Licensed vaccines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
